2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide is a chemical compound with the molecular formula and a molecular weight of 353.77 g/mol. This compound belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to an amide functional group. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be sourced from various chemical suppliers and is classified under several categories based on its structure and potential uses. Its classification includes:
The synthesis of 2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide typically involves multi-step organic reactions. The general approach includes:
The synthesis may require specific conditions such as controlled temperatures, inert atmospheres, and purification steps such as recrystallization or chromatography to isolate the desired product.
The molecular structure of 2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide can be visualized as follows:
Key structural data include:
The compound can participate in various chemical reactions typical of amides and aromatic compounds, including:
Reactions involving this compound should be carried out with care due to potential reactivity of both the chloro group and the amide functionality.
The mechanism of action for 2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide is not fully elucidated but may involve:
Further studies are required to establish specific targets and quantify biological activity through assays.
Key physical properties include:
Relevant chemical properties include:
The compound has potential applications in several scientific fields:
The compound 2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide represents a structurally complex benzamide derivative with systematic IUPAC nomenclature 2-[(2-chlorobenzoyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)benzamide. Its molecular formula C₁₈H₁₄ClN₃O₃ corresponds to a molecular weight of 355.8 g/mol . The canonical SMILES representation CC1=NOC(=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl encodes the compound's intricate architecture featuring three interconnected pharmacophores: (1) a 2-chlorobenzoyl group, (2) an anthranilamide linker, and (3) a 3-methylisoxazole-5-carboxamide terminus .
Parameter | Value |
---|---|
Systematic Name | 2-[(2-chlorobenzoyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
CAS Registry Number | 90059-32-8 |
Molecular Formula | C₁₈H₁₄ClN₃O₃ |
Molecular Weight | 355.8 g/mol |
Canonical SMILES | CC1=NOC(=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
InChI Key | FPVWMDQCOVTCPQ-UHFFFAOYSA-N |
This structural configuration creates distinctive electronic properties evidenced by a calculated XLogP3 value of 4, indicating significant lipophilicity. The molecule contains two hydrogen bond donors (amide NH groups) and four hydrogen bond acceptors (carbonyl oxygens and isoxazole nitrogen/oxygen) . This donor-acceptor profile facilitates molecular interactions with biological targets while the chloro substituent influences electron distribution across the benzamide scaffold. The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—functions as a privileged scaffold in medicinal chemistry, enhancing target affinity through hydrogen bonding and dipole interactions . The orthogonal orientation between the two benzamide carbonyl groups introduces conformational constraints that may influence receptor binding specificity compared to simpler benzamide derivatives.
The emergence of 2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide reflects strategic advances in benzamide-based drug development. Benzamides historically transitioned from local anesthetics (e.g., benzocaine) to neurologically active agents (e.g., sulpiride, tiapride) targeting dopamine receptors [5] [6]. The integration of isoxazole motifs represents a bioisosteric approach to enhance metabolic stability and binding affinity, leveraging the isoxazole's resemblance to carboxylic acid esters with improved hydrolytic resistance [4].
Patent literature (AU2011304666A1) highlights substituted benzamides as pharmacophores for therapeutic development, particularly compounds featuring halogen substituents and heterocyclic carboxamides [4]. The chloro substituent at the ortho-position of the terminal benzoyl group in this compound likely modulates conformational behavior through steric effects while influencing electron-withdrawing properties. The 3-methylisoxazol-5-yl group represents a less explored heterocyclic terminus in benzamide chemistry, differing structurally from common terminal groups like piperidine, morpholine, or aniline derivatives. This molecular hybrid emerged during medicinal chemistry explorations of hybrid pharmacophores in the late 20th century, with its CAS registration (90059-32-8) dating to 1985, coinciding with accelerated research into heterocyclic benzamide derivatives for central nervous system and anti-infective applications [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: